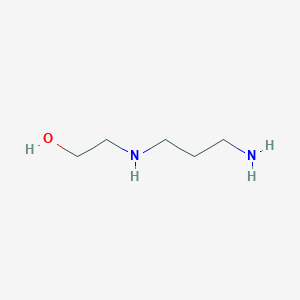
N-(2-Hydroxyethyl)-1,3-propanediamine
Descripción general
Descripción
Coordination Properties and Crystal Structure
The coordination properties of N,N'-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions have been extensively studied. The reaction with 5-methylsalicylaldehyde and 2-hydroxy-1,3-propanediamine in the presence of copper ion results in dinuclear and mononuclear copper(II) complexes. These complexes exhibit different coordination modes, with copper ions adopting square-planar and tetragonal pyramidal geometries. The formation of these complexes in solution has been confirmed by pH potentiometry, and their electrochemical properties have been characterized by cyclic voltammetry .
Optical Resolution and Molecular Conformation
The optical resolution of a Co(III) complex of 2-hydroxy-1,3-propanediamine-N,N,N',N'-tetraacetic acid has been achieved using strychnine nitrate. The crystal structure of the optically active complex reveals a nearly octahedral coordination around the cobalt atom. The six-membered chelate ring adopts a skew boat conformation, and the absolute configuration of the cobalt center has been determined. Intermolecular hydrogen bonding plays a crucial role in diastereomeric discrimination .
Synthesis and Characterization of Chromium(III) Complex
A dimeric chromium(III) complex with N,N'-bis(2-pyridylmethyl)-1,3-propanediamine has been synthesized and characterized. The crystal structure of the complex indicates a racemic mixture with configurations at both chromium centers being the same. The magnetic susceptibility of the complex suggests antiferromagnetic coupling between the chromium centers .
Hydrogen Bonding and Supramolecular Framework
The molecule of 2-(hydroxymethyl)-1,3-propanediol exhibits hydrogen bonding that forms sheets within its crystal structure. Similarly, N,N'-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]malonamide shows a three-dimensional supramolecular framework due to strong hydrogen bonds forming chains and dimers .
Redetermination of Crystal Structure
The redetermination of the crystal structure of N,N'-bis(2-hydroxybenzylidene)-2,2-dimethyl-1,3-propanediamine at low temperature has revealed an orthorhombic unit cell. The structure exhibits intra-molecular hydrogen bonding and C-H...π interactions that stabilize the crystal network .
Structural Studies of Organoboron Compounds
The 1,3-propanediamine derivatives have been prepared and reacted with oxybis(diphenylborane) to yield crystalline organoboron compounds. The crystal structures of these compounds have been solved, and the structures were refined to final R values indicating the quality of the crystallographic data .
Syntheses and Properties of Optically Active Complexes
The reaction of N,N'-bis(2-hydroxybenzyl)-N,N'-bis(2-pyridylmethyl)-R-1,2-propanediamine with LuCl3·6H2O and YbCl3·6H2O has resulted in optically active complexes. These complexes crystallize in an acentric space group and exhibit a seven-coordinate distorted pentagonal bipyramidal geometry. The absolute configuration of the complex is stereoselectively unified .
Reaction with Phenylboronic Acid
The reaction of N,N'-dihydroxy-N,N'-dimethylmethanediamine with phenylboronic acid has been studied, and the crystal and molecular structure of the reactant has been determined. The structure consists of hydrogen-bonded dimers with exact symmetry, which is relevant to its reactivity with phenylboronic acid .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- N-(2-Hydroxyethyl)-1,3-propanediamine has been utilized in the synthesis of asymmetric Schiff base compounds and their complexes. These compounds show potential applications in the field of coordination chemistry and crystallography. For instance, Öz et al. (2014) synthesized an asymmetric Schiff base using 1,3-propanediamine and examined its properties through various methods like chromatography and X-ray diffraction (Öz et al., 2014).
Catalysis and Chemical Reactions
- The compound has been used in catalytic processes, such as in the synthesis of homopiperazine. Wang et al. (2006) demonstrated the effectiveness of N-β-hydroxyethyl-1,3-propanediamine in catalyzing the cyclization process in the presence of a Cu-based catalyst (Wang et al., 2006).
Magnetic Properties and Metal Complexes
- Research has explored the formation of metal complexes using N-(2-Hydroxyethyl)-1,3-propanediamine, investigating their magnetic properties. A study by Öz et al. (2014) involved the creation of homotrinuclear Ni(II) complexes with this compound and analyzed their magnetic characteristics (Öz et al., 2014).
Surface Chemistry and Mineral Flotation
- In the field of mineral processing, derivatives of N-(2-Hydroxyethyl)-1,3-propanediamine have been designed as surfactants to enhance the efficiency of hematite ore flotation. Liu et al. (2020) synthesized a derivative and evaluated its performance in flotation tests, revealing improved selectivity in mineral separation (Liu et al., 2020).
Corrosion Inhibition
- The compound has shown potential as a corrosion inhibitor. Emregül et al. (2005) studied its effect in inhibiting corrosion of steel in acidic environments, suggesting its utility in materials chemistry (Emregül et al., 2005).
Safety And Hazards
Direcciones Futuras
Hydrogels, which can be synthesized from natural polymers, synthetic polymers, polymerizable synthetic monomers, and a combination of natural and synthetic polymers, have been used in many branches of medicine and biomedical engineering . The development of smart hydrogels, which can respond to stimuli and adapt their responses based on external cues from their environments, has become a thriving research frontier in the biomedical engineering field .
Propiedades
IUPAC Name |
2-(3-aminopropylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c6-2-1-3-7-4-5-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKSKVKCKMGRDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196250 | |
| Record name | 2-((3-Aminopropyl)amino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)-1,3-propanediamine | |
CAS RN |
4461-39-6 | |
| Record name | N-(2-Hydroxyethyl)-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4461-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Aminopropyl)ethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((3-Aminopropyl)amino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(3-aminopropyl)amino]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(AMINOPROPYL)ETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/594D12975J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



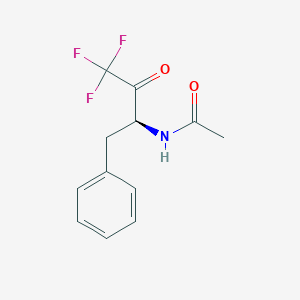

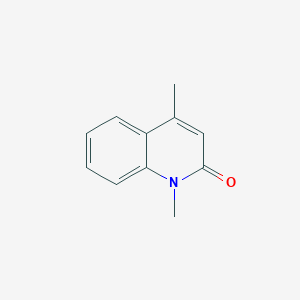
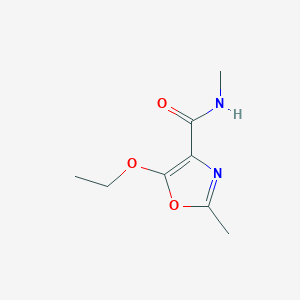
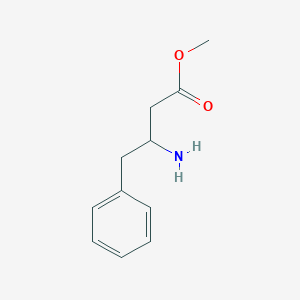
![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)
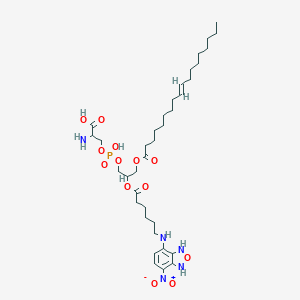
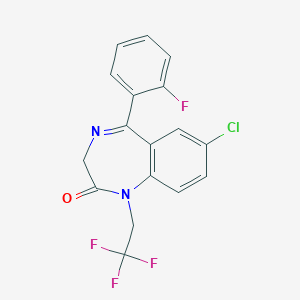



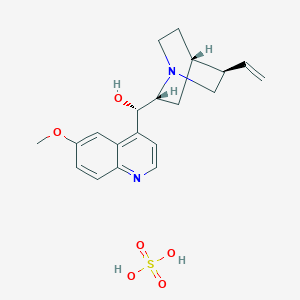

![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B148709.png)